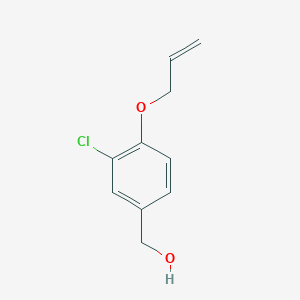
Benzenemethanol, 3-chloro-4-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a chlorine atom at the 3-position and a propenyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- typically involves the reaction of 3-chloro-4-hydroxybenzyl alcohol with an appropriate allylating agent under basic conditions. The reaction can be carried out using sodium hydroxide or potassium carbonate as the base, and allyl bromide or allyl chloride as the allylating agent. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the propenyloxy group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-(2-propenyloxy)benzaldehyde or 3-chloro-4-(2-propenyloxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(2-propenyloxy)benzene or 3-chloro-4-(2-propenyloxy)cyclohexanol.
Substitution: Formation of 3-azido-4-(2-propenyloxy)benzenemethanol or 3-thio-4-(2-propenyloxy)benzenemethanol.
Scientific Research Applications
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-chloro-: Similar structure but with the chlorine atom at the 2-position.
Benzenemethanol, 4-chloro-: Chlorine atom at the 4-position.
Benzenemethanol, 3-bromo-4-(2-propenyloxy)-: Bromine atom instead of chlorine at the 3-position.
Uniqueness
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is unique due to the specific positioning of the chlorine and propenyloxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
144478-99-9 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(3-chloro-4-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6,12H,1,5,7H2 |
InChI Key |
QLVXJLYWIRZNDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



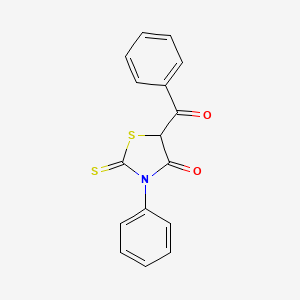
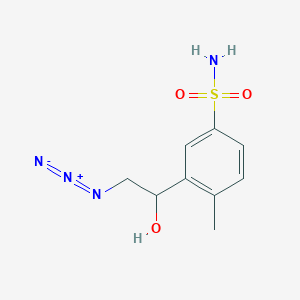

![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
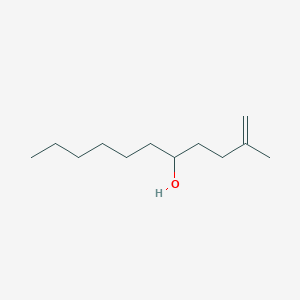
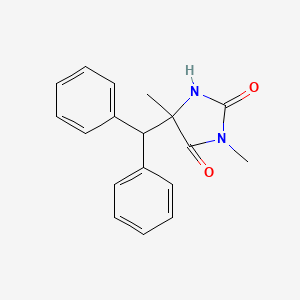
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

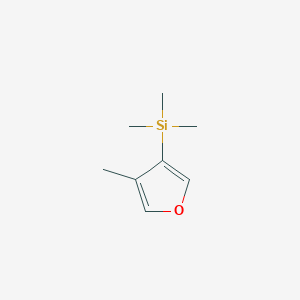
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
